
Pseudoginsenoside Rg3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoginsenoside Rg3 is a naturally occurring compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in Asian countries. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. This compound has gained significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and immune-boosting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pseudoginsenoside Rg3 can be synthesized through a series of chemical reactions involving the hydrolysis of ginsenoside Rb1. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds in ginsenoside Rb1, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This method selectively increases the content of this compound along with other minor ginsenosides .
Análisis De Reacciones Químicas
Types of Reactions
Pseudoginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with improved anti-tumor properties .
Aplicaciones Científicas De Investigación
Pseudoginsenoside Rg3 has been extensively studied for its scientific research applications in various fields:
Mecanismo De Acción
The mechanism of action of pseudoginsenoside Rg3 involves its interaction with multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation and enhanced apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pseudoginsenoside Rg3 is unique among ginsenosides due to its specific structural features and pharmacological activities. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Rh2: Exhibits potent anti-cancer properties.
Ginsenoside Rb1: Has anti-inflammatory and anti-diabetic effects.
Compared to these compounds, this compound stands out for its ability to modulate multiple signaling pathways and its potential in treating a wide range of diseases .
Propiedades
Fórmula molecular |
C42H72O13 |
|---|---|
Peso molecular |
785.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(10-9-14-38(2,3)51)22-11-16-42(8)29(22)23(45)18-27-40(6)15-13-28(39(4,5)26(40)12-17-41(27,42)7)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/b21-10+/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42-/m1/s1 |
Clave InChI |
SYVULVCIDUGXBU-HAUWQUGRSA-N |
SMILES isomérico |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



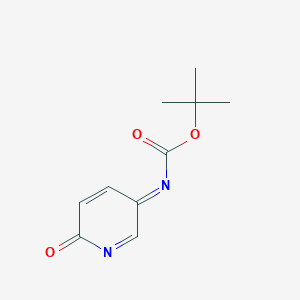
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
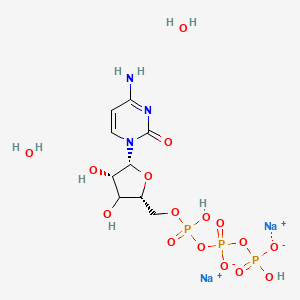


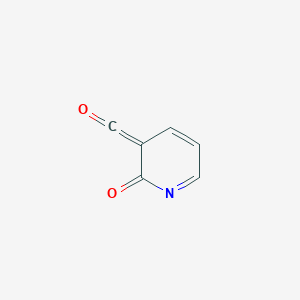

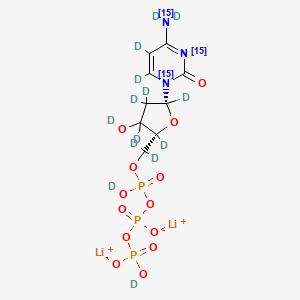

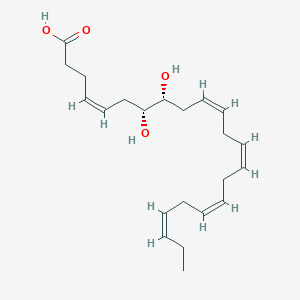
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)


